molecular formula C11H14N2 B028044 4,5,6,7-Tetramethyl-1H-benzimidazole CAS No. 106148-67-8

4,5,6,7-Tetramethyl-1H-benzimidazole

Cat. No.: B028044
CAS No.: 106148-67-8
M. Wt: 174.24 g/mol
InChI Key: DNTYIZWXLLFMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetramethyl-1H-benzimidazole is a substituted benzimidazole derivative characterized by four methyl groups attached to the benzene ring of the benzimidazole core. This structural modification enhances its lipophilicity and steric bulk compared to simpler benzimidazoles. Its mechanism of action involves binding to bacterial targets, such as penicillin-binding proteins, through hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

106148-67-8

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4,5,6,7-tetramethyl-1H-benzimidazole

InChI

InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13)

InChI Key

DNTYIZWXLLFMLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1C)NC=N2)C)C

Canonical SMILES

CC1=C(C(=C2C(=C1C)NC=N2)C)C

Synonyms

1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methyl groups in this compound enhance membrane permeability but reduce aqueous solubility compared to carboxylated analogs like 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid .
  • The benzodioxol-substituted variant demonstrates stronger binding to MRSA targets (e.g., Thr621 and Ser392) due to additional hydrophobic and π-π interactions .

Antibacterial Efficacy Against MRSA

Compound Binding Score (BSS) Hydrogen Bonds Formed Unfavorable Interactions
This compound 40% Thr621 (1 bond) Ser392 (1 donor clash)
Cefotaxime (Control) 50% Multiple residues Ser392 (2 donor clashes)
Bis(4-ethylbenzylidene) sorbitol 40% N/A None reported

Insights :

  • The tetramethyl derivative achieves comparable BSS to cefotaxime but with fewer unfavorable interactions, suggesting a more stable ligand-receptor complex .
  • The benzodioxol-substituted analog, however, forms five amino acid interactions, indicating higher binding specificity .

Physicochemical and Pharmacokinetic Properties

Property This compound 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid 4,5,6,7-Tetrafluoroindoline
LogP (Lipophilicity) 3.2 (estimated) 1.8 2.5
Water Solubility Low High Moderate
Bioavailability (Lipinski Rule Compliance) Yes (4/5 rules) Yes (3/5 rules) Yes (4/5 rules)

Notes:

  • The tetramethyl derivative’s high LogP aligns with its enhanced cell membrane penetration but may limit systemic distribution .
  • Carboxylic acid derivatives exhibit better solubility, favoring intravenous formulations .

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